1-Bromo-3,5-dichloro-4-propoxybenzene
Description
Nomenclature and Structural Classification
1-Bromo-3,5-dichloro-4-propoxybenzene, also known by its IUPAC name 5-bromo-1,3-dichloro-2-propoxybenzene, is classified as a trihalogenated alkoxybenzene. The compound features a benzene ring with three halogen substituents (one bromine and two chlorine atoms) and a propoxy group attached to the fourth position.
Table 1: Chemical Identifiers and Properties of this compound
| Parameter | Value |
|---|---|
| CAS Registry Number | 1242070-93-4 |
| Molecular Formula | C₉H₉BrCl₂O |
| Molecular Weight | 283.97 g/mol |
| IUPAC Name | 5-bromo-1,3-dichloro-2-propoxybenzene |
| InChI | InChI=1S/C9H9BrCl2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |
| InChIKey | OVWDRIKGYAISCB-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1Cl)Br)Cl |
The molecular structure consists of a benzene core with a bromine atom at position 5, chlorine atoms at positions 1 and 3, and a propoxy group (O-CH₂CH₂CH₃) at position 2. This arrangement of substituents creates a distinct electronic distribution across the aromatic ring, influencing its chemical behavior and reactivity patterns.
Historical Development and Discovery
The historical development of this compound is linked to broader advancements in halogenated aromatic chemistry. While specific details about its first synthesis are not extensively documented in historical chemical literature, this compound likely emerged from systematic research into functionalized haloarenes during the expansion of organic synthesis methodologies.
The synthetic routes to this compound would have built upon established procedures for selective halogenation of aromatic rings and subsequent alkoxylation reactions. The development of such compounds typically follows the evolution of synthetic organic chemistry techniques that allow for precise control over regiochemistry in aromatic substitution reactions.
Modern interest in this compound appears in chemical databases from the early 2010s, with formal documentation in compound repositories like PubChem dating back to at least 2014. This suggests that this compound gained recognition as a discrete chemical entity of interest relatively recently in the scientific literature.
Position in Halogenated Aromatic Chemistry
This compound occupies a notable position within the broader landscape of halogenated aromatic compounds. It represents a more complex derivative of simpler halogenated benzenes such as 1-Bromo-3,5-dichlorobenzene, with the addition of the propoxy group introducing new functionality and reactivity.
Within the hierarchy of halogenated aromatics, this compound belongs to:
- The trihalogenated benzene subclass
- Mixed halogen aromatics (containing both bromine and chlorine)
- Alkoxylated haloarenes
The mixed halogen substitution pattern is particularly significant, as the different electronegativity and leaving group abilities of bromine versus chlorine create differentiated reactivity sites on the molecule. The bromine functionality provides a reactive handle for various coupling reactions, including Suzuki coupling and other transition metal-catalyzed transformations, while the chlorine atoms can participate in nucleophilic aromatic substitution under appropriate conditions.
The propoxy group further distinguishes this compound from simpler halogenated benzenes by:
- Modifying the electronic properties of the aromatic ring
- Providing steric influence that can affect reaction pathways
- Introducing a site for potential cleavage or modification in synthetic sequences
These characteristics position this compound at an interesting junction between simpler haloarenes and more elaborately functionalized aromatic compounds.
Research Significance and Scientific Relevance
This compound holds significant research value primarily as a building block in organic synthesis. Its importance stems from the differential reactivity of its functional groups, which allows for selective transformations in the construction of more complex molecular architectures.
The compound's research significance manifests in several domains:
Synthetic Versatility : The presence of both bromine and chlorine substituents on the aromatic ring provides orthogonal reactivity that can be leveraged in sequential functionalization strategies. The bromine atom, being more reactive toward metal-catalyzed coupling reactions, can be selectively engaged while leaving the chlorine atoms intact for subsequent transformations.
Structure-Activity Relationship Studies : In medicinal chemistry research, halogenated aromatics with varying substitution patterns serve as important probes for investigating structure-activity relationships. The inclusion of a propoxy group alongside halogen substituents offers a unique electronic and steric profile that may confer distinctive binding properties with biological targets.
Material Science Applications : Halogenated aromatic compounds feature prominently in materials research due to their potential for forming stable radical intermediates and their ability to participate in polymerization reactions. The specific substitution pattern in this compound may contribute to the development of specialized polymeric materials with unique properties.
Table 2: Computed Properties Relevant to Research Applications
| Property | Value | Significance |
|---|---|---|
| XLogP3 | 5 | Indicates high lipophilicity, relevant for membrane permeability |
| Hydrogen Bond Donor Count | 0 | Influences intermolecular interactions |
| Hydrogen Bond Acceptor Count | 1 | Contributes to potential binding interactions |
| Rotatable Bond Count | 3 | Affects molecular flexibility and conformational space |
| Exact Mass | 281.92138 Da | Important for analytical identification |
The commercial availability of this compound from chemical suppliers underscores its practical utility in research settings, allowing scientists to incorporate this building block into synthetic sequences without requiring its preparation from more basic precursors.
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWDRIKGYAISCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286718 | |
| Record name | 5-Bromo-1,3-dichloro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242070-93-4 | |
| Record name | 5-Bromo-1,3-dichloro-2-propoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242070-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dichloro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Acetanilide Followed by Bromination and Deamination
One classical and industrially relevant method involves multi-step synthesis starting from acetanilide:
Step 1: Chlorination
Acetanilide is chlorinated at temperatures below 35 °C in the presence of 40–70% aqueous sulfuric acid to form N-(2,4-dichlorophenyl)acetamide. Chlorine gas is introduced slowly over 2 hours, and the reaction mixture is stirred and purged with nitrogen to remove excess chlorine.Step 2: Bromination
The chlorinated acetanilide derivative is heated above 75 °C and reacted with bromine at 60–120 °C to introduce a bromine atom at the 1-position, yielding monobromodichloroaniline intermediates.Step 3: Deamination
The amino group is removed via diazotization (with sodium nitrite at 0 °C) followed by reduction with sodium hypophosphite or similar reagents, producing 1-bromo-3,5-dichlorobenzene.Isolation
The product is separated by steam distillation and filtration, yielding 1-bromo-3,5-dichlorobenzene with a melting point of 72–74 °C and overall yield around 54–78%.
This method is advantageous due to the accessibility of acetanilide and relatively mild reaction conditions. However, it involves multiple steps and careful control of reaction parameters to ensure selectivity and yield.
| Step | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|
| Chlorination | Cl2, 20–30 °C, 40–70% H2SO4 aqueous | N-(2,4-dichlorophenyl)acetamide | High selectivity |
| Bromination | Br2, 60–120 °C | Monobromodichloroaniline | Controlled addition |
| Deamination | NaNO2 (diazotization), NaH2PO2 (reduction) | 1-bromo-3,5-dichlorobenzene | 54–78% overall yield |
| Isolation | Steam distillation, filtration | Pure product | Melting point 72–74 °C |
Special Isomerization of Monobromodichlorobenzenes Using Aluminum Halides
An alternative industrially efficient method involves isomerization of monobromodichlorobenzene isomers in the presence of aluminum halides:
Starting Material
A mixture of monobromodichlorobenzenes, including 1-bromo-3,5-dichlorobenzene and other isomers, is subjected to isomerization.Catalyst
Aluminum halides such as anhydrous aluminum chloride or aluminum bromide are used in molar ratios of 0.02 to 1 relative to total halobenzenes.Conditions
The reaction is carried out at 80–180 °C, preferably 120–170 °C, for 0.5 to 50 hours under atmospheric pressure.Outcome
The isomerization enriches the mixture in 1-bromo-3,5-dichlorobenzene, which can be isolated by fractional distillation followed by crystallization.Recycling
Residual mixtures containing other isomers and halobenzenes are recycled back into the isomerization step to improve overall yield.
| Parameter | Details |
|---|---|
| Catalyst | Anhydrous AlCl3 or AlBr3 |
| Catalyst ratio | 0.02–1 mole per mole of halobenzenes |
| Temperature | 80–180 °C (optimal 120–170 °C) |
| Reaction time | 0.5–50 hours (typically 0.5–10 hours industrially) |
| Purification | Distillation + crystallization |
| Product purity | >95% 1-bromo-3,5-dichlorobenzene |
| Yield | High, with recycling of residues |
This method is notable for its industrial scalability and relatively mild conditions compared to multi-step synthesis. It also allows the use of readily brominated dichlorobenzenes as feedstock.
Preparation of 1-Bromo-3,5-dichloro-4-propoxybenzene: Extension of Methods
The compound this compound can be considered a derivative of 1-bromo-3,5-dichlorobenzene where the hydrogen at the 4-position is replaced by a propoxy group (-OCH2CH2CH3). Preparation generally involves:
Nucleophilic Aromatic Substitution (SNAr) on 1-Bromo-3,5-dichlorobenzene
Starting Material
1-Bromo-3,5-dichlorobenzene synthesized by the above methods.Reaction
Treatment with sodium propoxide or potassium propoxide in a polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide) under heating.Mechanism
The chlorine atom at the 4-position (para to bromine) is displaced by the propoxy nucleophile via SNAr, favored by the electron-withdrawing bromine and chlorine substituents.Conditions
Typical temperatures range from 80 to 150 °C, with reaction times from several hours to overnight.Isolation
After reaction completion, the mixture is quenched, extracted, and purified by recrystallization or chromatography.
This method is widely used for introducing alkoxy groups into halogenated aromatic rings and is expected to give good yields of this compound.
Alternative Routes
Starting from 4-hydroxy-1-bromo-3,5-dichlorobenzene
If available, the hydroxy derivative can be alkylated with propyl bromide or propyl tosylate under basic conditions to yield the propoxy compound.Direct bromination of 3,5-dichloro-4-propoxybenzene
Synthesis of 3,5-dichloro-4-propoxybenzene followed by selective bromination at the 1-position using bromine in the presence of a catalyst (e.g., FeBr3) may be feasible but requires careful control to avoid polybromination.
Summary Table of Preparation Routes
| Method No. | Starting Material | Key Reagents/Conditions | Main Steps | Yield/Purity | Notes |
|---|---|---|---|---|---|
| 1 | Acetanilide | Cl2, H2SO4 (40–70%), Br2, NaNO2, NaH2PO2 | Chlorination → Bromination → Deamination | 54–78% overall yield | Multi-step, classical industrial method |
| 2 | Monobromodichlorobenzene isomers | AlCl3 or AlBr3 catalyst, 80–180 °C, 0.5–50 h | Isomerization + Distillation + Crystallization | High, >95% purity | Efficient industrial isomerization |
| 3 | 1-Bromo-3,5-dichlorobenzene | Sodium or potassium propoxide, DMF or DMSO, heat | Nucleophilic aromatic substitution | Moderate to high | For 4-propoxy substitution |
| 4 | 4-Hydroxy-1-bromo-3,5-dichlorobenzene | Propyl bromide, base (K2CO3 or NaH), solvent | Alkylation | Moderate to high | Alternative alkylation route |
Research Findings and Considerations
The chlorination of acetanilide under strongly acidic aqueous conditions allows regioselective formation of dichlorinated intermediates, which can be brominated and then deaminated to yield the bromodichlorobenzene core with good yields and purity.
Aluminum halide-catalyzed isomerization provides a practical and scalable route, enabling the conversion of mixed bromodichlorobenzene isomers into the desired 1-bromo-3,5-dichlorobenzene with high selectivity.
Introduction of the propoxy group at the 4-position is best achieved via nucleophilic aromatic substitution on the chlorinated ring, facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the aromatic ring toward nucleophilic attack.
Purification typically involves distillation and crystallization steps to achieve high purity (>95%) suitable for further synthetic applications.
Recycling of unreacted or side-product mixtures in isomerization processes enhances overall yield and reduces waste, important for industrial viability.
Chemical Reactions Analysis
1-Bromo-3,5-dichloro-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include nucleophiles like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
1-Bromo-3,5-dichloro-4-propoxybenzene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions:
- Substitution Reactions : The compound can undergo nucleophilic substitution where bromine or chlorine atoms are replaced by other nucleophiles.
- Oxidation and Reduction : It can be oxidized or reduced to yield different products, such as 3,5-dichloro-4-propoxybenzoic acid or 3,5-dichloro-4-propoxybenzyl alcohol.
- Coupling Reactions : This compound can also engage in coupling reactions with other aromatic compounds to form more intricate structures.
Biological Research
In biological research, this compound is investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various bacteria and fungi.
- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research suggests that it may inhibit inflammatory pathways, offering therapeutic benefits in inflammatory conditions .
Pharmaceutical Applications
The potential therapeutic applications of this compound are being explored in drug development. Its interaction with specific molecular targets can lead to changes in enzyme or receptor activity, which is vital for developing new drugs.
Case Study: Antimicrobial Activity
A study focusing on the antimicrobial properties of this compound demonstrated its effectiveness against several strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate facilitates the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-dichloro-4-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Electronic Differences
| Compound Name | Substituents (Positions) | Electronic Effects | Steric Bulk |
|---|---|---|---|
| This compound | Br (1), Cl (3,5), OPr (4) | EWGs (Br, Cl) + EDG (OPr) | High |
| 1-Bromo-3,5-difluorobenzene | Br (1), F (3,5) | EWGs (Br, F) | Low |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Br (1), CF₃ (3,5) | Strong EWGs (Br, CF₃) | Moderate |
| 1-Bromo-3,5-dimethylbenzene | Br (1), CH₃ (3,5) | Weak EDGs (CH₃) | Moderate |
| 1-Bromo-3,5-di-tert-butylbenzene | Br (1), t-Bu (3,5) | Weak EDGs (t-Bu) | Very High |
| 1-Bromo-3,5-dimethoxybenzene | Br (1), OMe (3,5) | EDGs (OMe) | Moderate |
Key Observations :
- The target compound’s combination of EWGs and an EDG creates a polarized aromatic ring, enhancing its utility in electrophilic substitution or transition-metal-catalyzed reactions .
- Steric hindrance from the propoxy group may slow reactions compared to less bulky substituents (e.g., fluorine or methyl) .
Physical Properties
Notes:
Reactivity in Cross-Coupling Reactions
Studies on similar brominated benzenes reveal substituent-dependent reactivity:
- 1-Bromo-3,5-difluorobenzene : High reactivity in Suzuki-Miyaura coupling due to fluorine’s electron-withdrawing effect, accelerating oxidative addition with palladium catalysts .
- 1-Bromo-3,5-di-tert-butylbenzene : Steric hindrance from tert-butyl groups reduces coupling efficiency but improves selectivity in Ullmann-type reactions .
- 1-Bromo-3,5-dimethoxybenzene : Methoxy groups enhance solubility in PEG/dioxane/water systems, facilitating catalyst recycling in etherification reactions .
Target Compound’s Reactivity :
Solvent System Interactions
In PEG/dioxane/water mixtures, 1-bromo-3,5-dimethylbenzene showed improved conversion (85%) and selectivity (92%) for etherification compared to tert-butyl derivatives (70% conversion) . The target compound’s propoxy group may enhance phase separation in similar solvent systems, aiding in product isolation.
Biological Activity
Overview
1-Bromo-3,5-dichloro-4-propoxybenzene is an organic compound characterized by its unique molecular structure, which includes bromine and chlorine substituents on a propoxybenzene framework. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.
- Molecular Formula : C10H10BrCl2O
- Molecular Weight : 295.05 g/mol
- Appearance : White to light yellow crystalline solid
- Odor : Distinctive, potentially pungent
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound may affect enzyme activity and receptor binding, leading to modulation of several biochemical pathways. Specific interactions include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Possible interaction with cellular receptors that mediate physiological responses.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Investigations are ongoing into its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
- Toxicological Effects : Toxicity assessments indicate that the compound may have adverse effects at higher concentrations, necessitating careful evaluation in therapeutic contexts.
Antimicrobial Activity
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 150 |
| Pseudomonas aeruginosa | 10 | 200 |
Anticancer Properties
In vitro studies involving cancer cell lines such as HeLa and MCF-7 demonstrated that treatment with varying concentrations of the compound resulted in reduced cell viability:
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 60 | 70 |
| 100 | 30 | 40 |
These findings suggest a dose-dependent response, indicating potential for further exploration in cancer therapeutics.
Comparison with Similar Compounds
This compound can be compared with other halogenated aromatic compounds regarding their biological activities:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 3,5-Dichlorobenzaldehyde | Low | Moderate |
| 4-Chlorophenol | High | Low |
This table highlights the unique position of this compound in terms of its combined antimicrobial and anticancer properties.
Q & A
Basic: What are the recommended synthetic routes for 1-Bromo-3,5-dichloro-4-propoxybenzene, and how can purity be optimized?
Methodological Answer:
A common approach involves sequential halogenation and alkoxylation. First, bromination and chlorination of benzene derivatives can be achieved via electrophilic aromatic substitution, leveraging directing groups (e.g., the propoxy group at the para position directs subsequent halogenation to meta positions). The propoxy group is typically introduced using nucleophilic substitution with 1-bromopropane under alkaline conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Purity validation should use gas chromatography (GC) or high-performance liquid chromatography (HPLC), targeting >95% purity as standard in halogenated aromatic syntheses .
Advanced: How can regioselectivity challenges in synthesizing this compound be addressed?
Methodological Answer:
Regioselectivity is influenced by steric and electronic effects. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density and substituent effects. For example, the propoxy group’s electron-donating nature activates the aromatic ring at specific positions, while steric hindrance from chlorine atoms may limit accessibility. Advanced techniques like directed ortho-metalation (DoM) or transition-metal-catalyzed cross-coupling (e.g., Ullmann reaction) can enhance selectivity. Reaction monitoring via in situ NMR or mass spectrometry ensures intermediates are structurally validated .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Routine characterization includes:
- GC-MS or HPLC-MS for purity assessment and molecular weight confirmation.
- ¹H/¹³C NMR to verify substitution patterns (e.g., propoxy proton signals at δ ~1.0–1.5 ppm, aromatic protons influenced by electron-withdrawing halogens).
- FT-IR to confirm functional groups (C-Br stretch ~500–600 cm⁻¹, C-O-C stretch ~1200 cm⁻¹).
Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .
Advanced: How can thermal stability and decomposition pathways be studied?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability (e.g., decomposition onset temperature). For mechanistic insights, pyrolysis-GC/MS identifies volatile decomposition products. Computational studies (e.g., bond dissociation energy calculations) predict cleavage sites, while controlled heating experiments in inert vs. oxidative atmospheres reveal degradation mechanisms (e.g., dehalogenation or ether bond cleavage). Evidence from related bromo-chlorobenzenes suggests decomposition above 200°C, with bromine and chlorine release as key hazards .
Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
It serves as a versatile intermediate in:
- Pesticide chemistry : Analogous to bromopropylate and chloropropylate, it can be functionalized into bioactive esters or amides .
- Materials science : Halogenated aromatics are precursors for liquid crystals or flame retardants.
- Cross-coupling reactions : The bromine atom facilitates Suzuki or Buchwald-Hartwig reactions for constructing complex aryl frameworks .
Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., conflicting substitution rates)?
Methodological Answer:
Contradictions often arise from solvent effects, catalyst loadings, or impurities. Systematic studies varying parameters (temperature, solvent polarity, base strength) are critical. For example, polar aprotic solvents (DMF, DMSO) may accelerate nucleophilic substitution compared to nonpolar solvents. Kinetic isotope effects or isotopic labeling (e.g., deuterated substrates) can elucidate mechanistic pathways. Cross-validation using multiple techniques (e.g., GC, LC-MS, and NMR) ensures reproducibility .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers away from light and moisture to prevent degradation.
- Emergency procedures: Neutralize spills with inert adsorbents (vermiculite) and dispose as halogenated waste. Safety data for analogous compounds highlight acute toxicity (skin/eye irritation) and environmental persistence .
Advanced: How can computational chemistry aid in predicting its environmental impact?
Methodological Answer:
Density functional theory (DFT) predicts biodegradation pathways (e.g., hydrolysis of the propoxy group) and persistence in soil/water. Quantitative structure-activity relationship (QSAR) models estimate ecotoxicity (e.g., LC₅₀ for aquatic organisms). Molecular docking studies assess interactions with biological targets (e.g., enzyme inhibition relevant to non-target species). Experimental validation via OECD 301 biodegradability tests complements these models .
Basic: What solvents are compatible with this compound for reaction setups?
Methodological Answer:
Common solvents include dichloromethane, THF, and ethyl acetate, which dissolve halogenated aromatics effectively. Avoid protic solvents (e.g., water, alcohols) if nucleophilic substitution is undesired. Solubility can be tested via gradual titration monitored by UV-Vis spectroscopy. Evidence from related bromo-chlorobenzenes suggests solubility >50 mg/mL in DCM at 25°C .
Advanced: How can mechanistic studies distinguish between kinetic and thermodynamic control in its reactions?
Methodological Answer:
- Kinetic control : Low-temperature reactions with short durations favor faster-forming intermediates (e.g., meta-substituted products).
- Thermodynamic control : Prolonged heating or high temperatures favor more stable products (e.g., para-substituted derivatives).
Techniques like time-resolved spectroscopy and Arrhenius plot analysis (variable-temperature NMR) quantify activation energies. Computational transition-state modeling (Gaussian, ORCA) identifies rate-determining steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
